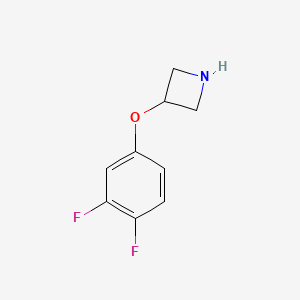

![molecular formula C7H8N2O B1322181 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one CAS No. 736990-65-1](/img/structure/B1322181.png)

1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one

Overview

Description

1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one is a heterocyclic compound containing a nitrogen-containing five-membered ring fused with a six-membered ring. It is a member of the pyrrolo[3,2-c]pyridin-4-one family, which is a class of compounds that are of interest in both pharmaceutical and industrial applications.

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been used in studies exploring the behavior of heterocyclic radicals, specifically as models for hydrogen atom adducts to nitrogen heterocycles. For instance, 3-hydroxy-(1H)-pyridinium (1H) through 3-hydroxy-(6H)-pyridinium (6H) radicals have been studied for their dissociation behaviors and internal energy dynamics (Wolken & Tureček, 1999).

- Various substituted versions of the compound, such as 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, have been synthesized, showcasing its versatility in creating a range of nucleophilic derivatives (Goto et al., 1991).

- Efficient synthesis methods for pyrrolo[3,2-c]pyridin-4(5H)-ones have been developed using tandem intermolecular one-pot reactions, highlighting the compound's potential in streamlining chemical synthesis processes (Zhang et al., 2017).

Application in Sensing and Imaging

- Pyrrolo[3,4-c]pyridine-based compounds have been developed as fluorescent chemosensors, specifically for sensitivity towards Fe3+/Fe2+ ions. These compounds have been applied in live cell imaging, demonstrating their utility in biological and chemical sensing applications (Maity et al., 2018).

Material Science and Semiconductor Applications

- Studies on nitrogen-embedded small molecules based on pyrrolo[2,3-b]pyridine have explored their electrochemical properties and potential applications in semiconducting materials. These studies delve into the effects of structural variations, like the introduction of chlorine atoms, on the material's properties (Zhou et al., 2019).

Medicinal Chemistry Applications

- The synthesis and analysis of derivatives of pyrrolo[3,2-c]pyridine have been investigated for their potential as enzyme inhibitors. For example, xanthine oxidase inhibitory properties of certain derivatives have been examined, indicating potential applications in the development of therapeutic agents (Schneller et al., 1978).

Future Directions

Pyrrolopyrazine derivatives, including “1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one”, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Target of Action

Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .

Mode of Action

Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives inhibit the fgfr signaling pathway, which is associated with the progression and development of several cancers .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members can facilitate cancer initiation, progression, and resistance to cancer therapy .

Result of Action

Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to inhibit breast cancer cell proliferation and induce apoptosis .

properties

IUPAC Name |

1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1,3,8H,2,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOELPIAAQNOJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

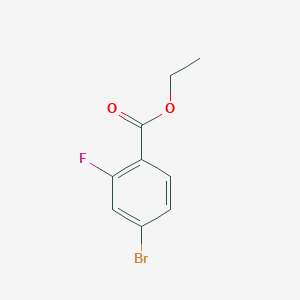

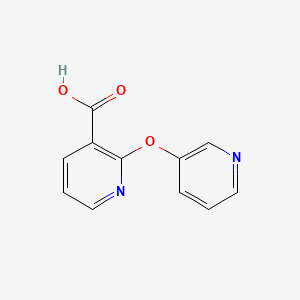

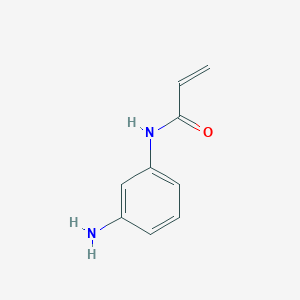

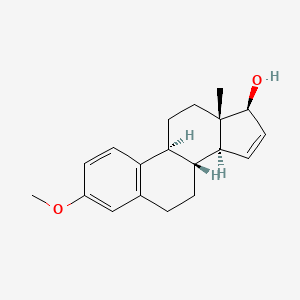

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one a promising starting point for developing Cdc7 kinase inhibitors?

A1: Research suggests that derivatives of 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one exhibit potent inhibitory activity against Cdc7 kinase. This kinase plays a critical role in DNA replication and its inhibition has been shown to induce tumor cell death. [, ]. Specifically, modifications at the 7th position of this scaffold have yielded compounds with nanomolar IC50 values against Cdc7 kinase [].

Q2: Can you provide an example of a successful modification to the 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one scaffold that resulted in a potent Cdc7 inhibitor?

A2: One notable example is compound 8b (S), a 7-substituted derivative of 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one. This compound demonstrates an IC50 of 2 nM against Cdc7/Dbf4 kinase, exhibiting over 60-fold selectivity compared to other kinases []. Furthermore, 8b (S) has shown promising antitumor activity in both in vitro and in vivo models, highlighting the potential of this scaffold for anticancer drug development [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)